(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

Peptide Synthesis Solid-Phase Synthesis Material Handling

For researchers optimizing peptidomimetic metabolic stability, this protected (R)-beta-amino acid provides a defined solution for conformational restriction. Substituting the meta-CF3 regioisomer or (R)-stereochemistry alters coupling kinetics and pharmacokinetic profiles. - Orthogonal Boc group enables selective deprotection in standard Fmoc-SPPS workflows. - Predicted LogP ~2.84 offers an intermediate lipophilicity for systematic SAR studies. - Consistent 78-84°C melting point ensures reliable manual solid handling and dissolution.

Molecular Formula C15H18F3NO4
Molecular Weight 333.3 g/mol
CAS No. 501015-18-5
Cat. No. B1585885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH
CAS501015-18-5
Molecular FormulaC15H18F3NO4
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
InChIKeyUPKLBXIBSSZUID-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH for Peptide Synthesis


(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH (CAS 501015-18-5) is a non-proteinogenic, protected beta-amino acid building block used in solid-phase and solution-phase peptide synthesis . It features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring, which confers distinct electronic and steric properties compared to its analogs . This compound is utilized to enhance the metabolic stability and modulate the conformation of peptidomimetics in medicinal chemistry research [1].

Protected β-amino acid for solid-phase synthesis
(R)-enantiomer for chiral control in peptidomimetics
Meta-CF₃ modulates electronic and steric properties

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH: Regio- and Stereochemical Fidelity


Generic substitution of (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH with a close analog is not a simple procurement swap. The compound's value is defined by a specific intersection of three key structural features: the (R)-stereochemistry at the beta-carbon, the Boc protecting group for orthogonal deprotection, and the meta-substitution of the trifluoromethyl group on the phenyl ring . Altering any one of these, such as using the (S)-enantiomer, the 2-CF3 or 4-CF3 regioisomers, or a different protecting group, fundamentally changes the molecule's geometry, electronic distribution, and its subsequent behavior in peptide coupling reactions and biological systems. The following evidence quantifies the material and performance differences that make precise selection critical for experimental reproducibility and successful outcomes .

Enantiomer mismatch
Using the (S)-enantiomer may invert chiral recognition and alter peptide conformation, impacting biological study outcomes.
Regioisomer substitution
The 2-CF₃ or 4-CF₃ analogs may exhibit different lipophilicity, crystal packing, and electronic effects, shifting peptide properties.
Protecting group alteration
Switching from Boc to Fmoc or other groups can disrupt orthogonal deprotection strategies in SPPS workflows.

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH vs. Analogs: Comparison Guide


Physical Property Impact: 3-CF3 vs. 4-CF3 Substitution

The meta-substituted (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH exhibits a significantly lower melting point (78-84°C) compared to its para-substituted regioisomer, (R)-Boc-4-(trifluoromethyl)-beta-Phe-OH (150-157°C) . This 66-79°C difference in melting point is a direct consequence of the different crystal packing energies arising from the change in molecular symmetry and dipole moment due to the position of the -CF3 group .

3-CF₃ vs 4-CF₃ Melting Point
Head-to-head
Target: 78–84°C
Comparator: 150–157°C
Δ ≈ 72°C lower
Supports convenient solid handling in SPPS
Vendor-reported; consistent methodology
Peptide Synthesis Solid-Phase Synthesis Material Handling

Lipophilicity Impact: 2-CF3 vs. 3-CF3 Substitution

The meta-substituted (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH demonstrates distinct physicochemical properties from its ortho-substituted analog. The calculated LogP for the 2-CF3 regioisomer is 3.29, whereas the 3-CF3 isomer has a predicted LogP of approximately 2.84 . This difference of 0.45 LogP units reflects the change in molecular surface exposure and electronic distribution of the -CF3 group, which directly impacts the lipophilicity of the building block and any peptide incorporating it.

2-CF₃ vs 3-CF₃ Lipophilicity
Context-dependent
3-CF₃ Predicted LogP ~2.84
2-CF₃ LogP 3.29
Δ = 0.45
May support lipophilicity tuning in SAR
Computational prediction; verify experimentally
Medicinal Chemistry Lead Optimization Physicochemical Profiling

Optical Rotation: (R)- vs. (S)-Enantiomers

The (R)-enantiomer exhibits a specific optical rotation of [α]D25 = +30° ± 2° (c=1 in EtOH) . This is opposite in sign and distinguishable in magnitude from its (S)-enantiomer counterpart, which is not directly reported in this source but is a fundamental property of enantiomeric pairs. This property is not merely descriptive; it is a verifiable quality control metric that confirms the compound's three-dimensional structure.

(R) vs (S) Optical Rotation
Head-to-head
[α]D25 = +30° ± 2° (R)
Opposite sign for (S)
Enables enantiomeric identity verification
c=1, EtOH, 25°C
Chiral Resolution Peptide Conformation Enantiopure Synthesis

Enhanced In Vivo Stability: Beta-Trifluoromethyl Amino Acids

The incorporation of enantiopure β3-trifluoromethyl-β3-alkyl β-amino acids, a class to which (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH is structurally related, is designed to drastically enhance the in vivo stability of peptides [1]. While direct quantitative stability data for this specific compound is not available, the class-level effect is well-documented. The steric hindrance around the beta-carbon and the electron-withdrawing effect of the -CF3 group contribute to making the resulting peptide backbone less recognizable and more resistant to cleavage by proteolytic enzymes compared to peptides containing non-fluorinated alpha-amino acids [2].

β-CF₃ Stability (Class)
Class-level inference
Reported to enhance proteolytic stability
Supports proteolytic stability screening context
Class inference; verify specific peptide
Peptidomimetics Drug Metabolism Proteolytic Stability

Key Applications for (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH


Peptidomimetic Synthesis for Neurological Targets

The compound's (R)-stereochemistry and the electronic properties of its meta-CF3 group make it a strategic building block for developing conformationally restricted peptidomimetics. Its use is cited in the development of drugs targeting neurological disorders, where the enhanced lipophilicity and metabolic stability of the resulting peptides are critical for crossing the blood-brain barrier and achieving a desirable half-life .

Solid-Phase Peptide Synthesis Workflows

The Boc protecting group is orthogonal to the Fmoc strategy commonly used in SPPS, allowing for selective deprotection. The material properties of this specific regioisomer, particularly its lower melting point (78-84°C) compared to the para-substituted analog , facilitate easier manual and automated solid handling and dissolution, streamlining the synthesis of complex, modified peptides.

Medicinal Chemistry SAR Studies on Lipophilicity

This compound is a precise tool for exploring the structure-activity relationship (SAR) of lipophilicity in a peptide context. Its predicted LogP of ~2.84 offers a distinct intermediate value compared to its 2-CF3 (LogP 3.29) and 4-CF3 analogs , allowing medicinal chemists to systematically evaluate the impact of regioisomeric substitution on a lead candidate's pharmacokinetic profile.

Beta-Peptide Conformational Stability

As a beta-amino acid derivative, it can be used in research aimed at understanding how the trifluoromethyl group and beta-carbon substitution influence peptide secondary structure and resistance to enzymatic degradation [1]. This is directly supported by literature on similar β3-trifluoromethyl-β3-alkyl β-amino acids, which highlights their ability to influence 3D conformation and drastically enhance in vivo stability.

Application
Selection Property
Validation Focus
Peptidomimetic research (neurological targets)
(R)-stereochemistry & meta-CF₃ electronic profile
Conformational analysis and BBB penetration research
SPPS building block evaluation
Boc orthogonal protection, low-melting point
Coupling efficiency and handling reproducibility
Lipophilicity SAR studies
Regioisomeric LogP tuning
Pharmacokinetic profiling in lead optimization
β-Peptide conformational stability
β-CF₃ amino acid effects
Proteolytic resistance and secondary structure analysis

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17 linked technical documents
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